2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol
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Overview
Description
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol is a chemical compound known for its unique structure and properties. It is a non-ionic surfactant, often used in various industrial and laboratory applications due to its ability to interact with both hydrophobic and hydrophilic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol typically involves the reaction of 4-(2-Methylheptan-2-yl)phenol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol involves its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the compound’s amphiphilic structure, allowing it to form micelles and solubilize various substances. The molecular targets and pathways involved include the disruption of lipid bilayers in cell membranes, leading to cell lysis and the release of intracellular contents .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenoxyethoxy)ethanol: Similar in structure but lacks the 2-Methylheptan-2-yl group.
Triton X-100: A well-known non-ionic surfactant with a similar ethoxy chain but different hydrophobic tail.
Uniqueness
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol is unique due to its specific hydrophobic tail, which imparts distinct solubility and interaction properties compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific surfactant properties .
Properties
CAS No. |
93633-24-0 |
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Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H30O3/c1-4-5-6-11-18(2,3)16-7-9-17(10-8-16)21-15-14-20-13-12-19/h7-10,19H,4-6,11-15H2,1-3H3 |
InChI Key |
MPOLWKREQBPNLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
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